molecular formula C7H4BrClN2 B8560631 3-Bromo-6-chloro-4-methylpyridine-2-carbonitrile

3-Bromo-6-chloro-4-methylpyridine-2-carbonitrile

Cat. No.: B8560631
M. Wt: 231.48 g/mol
InChI Key: AWDWVENUBWLRAV-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-4-methylpyridine-2-carbonitrile is an organic compound with the molecular formula C7H4BrClN2 It is a derivative of picolinonitrile, characterized by the presence of bromine, chlorine, and a methyl group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-4-methylpyridine-2-carbonitrile typically involves the halogenation of 4-methylpicolinonitrile. One common method is the bromination and chlorination of 4-methylpicolinonitrile using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-4-methylpyridine-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-6-chloro-4-methylpyridine-2-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-4-methylpyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms, along with the nitrile group, contribute to its reactivity and ability to form covalent bonds with other molecules. This reactivity is exploited in various chemical reactions and applications .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-6-chloropyridine-2-carbonitrile
  • 3-Bromo-6-methylpicolinonitrile
  • 6-Bromo-3-methylpicolinonitrile

Uniqueness

3-Bromo-6-chloro-4-methylpyridine-2-carbonitrile is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

Molecular Formula

C7H4BrClN2

Molecular Weight

231.48 g/mol

IUPAC Name

3-bromo-6-chloro-4-methylpyridine-2-carbonitrile

InChI

InChI=1S/C7H4BrClN2/c1-4-2-6(9)11-5(3-10)7(4)8/h2H,1H3

InChI Key

AWDWVENUBWLRAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1Br)C#N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2-chloro-4-methylpyridine 1-oxide (from step 1) (1.0 eq.) in acetonitrile (0.2 M) was added TMSCN (4.0 eq.) and triethylamine (3.0 eq.). The reaction was heated at 100° C. overnight. After cooling to room temperature, the solvent was concentrated en vacuo, and the residue was purified by a COMBIFLASH® system (ISCO) using 0-50% ethyl acetate in hexane to give 3-bromo-6-chloro-4-methylpicolinonitrile.
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